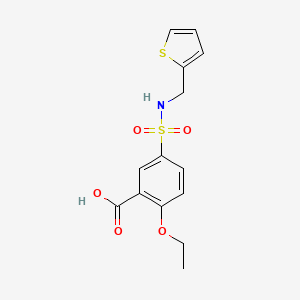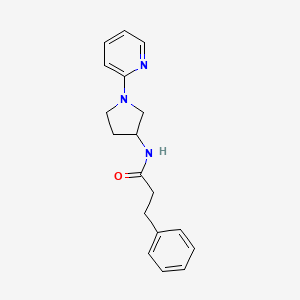
3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide” is an organic compound that contains a pyridine ring and a pyrrolidine ring, which are common structures in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. These rings are likely to influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents and their positions on the rings. Properties such as solubility, melting point, and boiling point could be influenced by factors such as the presence of polar groups and the overall shape and size of the molecule .科学的研究の応用
Anti-Tubercular Activity
3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide: has been studied for its anti-tubercular potential. Researchers have designed and synthesized novel derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis (MTB). Among the tested compounds, several exhibited significant anti-tubercular activity, making them potential candidates for TB therapy .
Chemodivergent Synthesis
The compound’s structure includes a pyrrolidine ring, which is a versatile scaffold in drug discovery. Researchers have explored its chemodivergent synthesis to create diverse derivatives. These derivatives can be further evaluated for various biological activities, including antimicrobial, anticancer, or anti-inflammatory effects .
RORγt Modulation
The compound’s pyrrolidine moiety may interact with nuclear receptors. For instance, it could be investigated as a potential modulator of RORγt (retinoic acid-related orphan receptor gamma t), a transcription factor involved in immune regulation. Understanding its binding conformation and activity against RORγt could be valuable for drug development .
Antibacterial Properties
Exploring the N′-substituted variants of this compound could reveal antibacterial activity. Structure-activity relationship (SAR) studies have shown that different substituents impact antibacterial efficacy. For instance, N′-Ph (phenyl) substituents may enhance activity, while N′-Et (ethyl) substituents may reduce it. Investigating these variations could lead to novel antibacterial agents .
Cytotoxicity Assessment
Researchers have evaluated the cytotoxicity of this compound on human embryonic kidney cells (HEK-293). The results indicate that the compound is non-toxic to human cells, which is crucial for drug safety assessment .
Docking Studies and Further Development
Molecular docking studies have explored the interactions of derivatized conjugates of this compound. These studies provide insights into their binding modes and suitability for further development. Investigating their pharmacokinetics and pharmacodynamics could guide future drug design efforts .
作用機序
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting a potential interaction with the bacterial cells .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit anti-tubercular activity, suggesting they may interfere with the metabolic pathways of mycobacterium tuberculosis .
Pharmacokinetics
A related compound was found to have high solubility in saline at ph 7, suggesting good bioavailability .
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra . This suggests that 3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide may also exhibit anti-tubercular activity.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph and temperature .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(10-9-15-6-2-1-3-7-15)20-16-11-13-21(14-16)17-8-4-5-12-19-17/h1-8,12,16H,9-11,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJAHDKWFVFPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2762784.png)
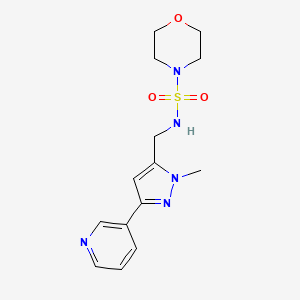

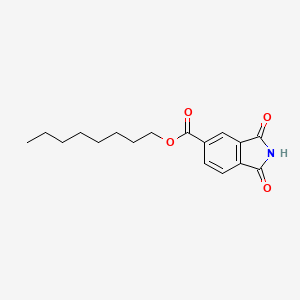

![4-(2,6-difluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2762795.png)
![N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B2762796.png)
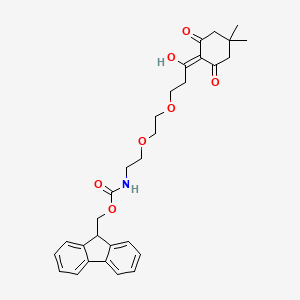

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2762801.png)
![(Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762802.png)
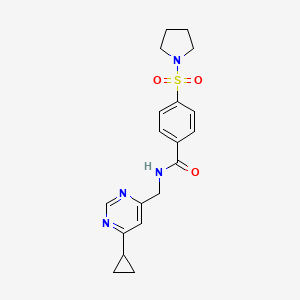
![N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2762806.png)
